Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester

Insecticide Discovery QSAR Larvicidal Activity

Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester (CAS 63402-82-4) is a non-cyclopropane pyrethroid ester, specifically the unsubstituted parent member of a series derived from 3-methyl-2-phenoxybutanoic acid. It serves as a fundamental molecular scaffold in structure-activity relationship (SAR) investigations against the Bancroftian filariasis vector *Culex quinquefasciatus*, where its lack of ring substitution on the acid moiety provides a critical baseline for quantifying the contribution of various substituents to insecticidal potency.

Molecular Formula C24H24O4
Molecular Weight 376.4 g/mol
CAS No. 63402-82-4
Cat. No. B12802795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester
CAS63402-82-4
Molecular FormulaC24H24O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C24H24O4/c1-18(2)23(28-21-13-7-4-8-14-21)24(25)26-17-19-10-9-15-22(16-19)27-20-11-5-3-6-12-20/h3-16,18,23H,17H2,1-2H3
InChIKeyVDBYKZCRBWNMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester (CAS 63402-82-4): A Critical Baseline Compound in Non-Cyclopropane Pyrethroid SAR Studies


Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester (CAS 63402-82-4) is a non-cyclopropane pyrethroid ester, specifically the unsubstituted parent member of a series derived from 3-methyl-2-phenoxybutanoic acid [1]. It serves as a fundamental molecular scaffold in structure-activity relationship (SAR) investigations against the Bancroftian filariasis vector *Culex quinquefasciatus*, where its lack of ring substitution on the acid moiety provides a critical baseline for quantifying the contribution of various substituents to insecticidal potency [2].

Why 3-Phenoxybenzyl 3-Methyl-2-Phenoxybutanoate Cannot Be Replaced by Just Any Pyrethroid Analog


In the specific chemical space of non-cyclopropane pyrethroid esters, minor structural modifications do not lead to linear or predictable changes in insecticidal activity. SAR studies clearly demonstrate that the nature and position of a substituent on the phenyl ring of the acid moiety create a complex interplay of lipophilic, electronic, and steric effects that govern both larvicidal and adulticidal potency [1]. Therefore, the unsubstituted parent compound, Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester, is not simply a less potent version of its substituted analogs. It represents a unique point on the activity landscape, essential for defining the baseline influence of each physicochemical parameter, and generic substitution with a seemingly more active analog would distort the SAR model and invalidate quantitative comparisons [2].

Quantified Differentiation of Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester Against its Closest Analogs


Baseline Larvicidal Activity Compared to 4-Substituted Phenoxy Analogs

The target compound, as the unsubstituted parent ester, provides the essential reference point for larvicidal activity. In QSAR models, its activity is the baseline against which the impact of substituents is measured. The larvicidal activity is 'mainly influenced by the lipophilic and electronic nature of the substituent at the 4-position of the phenyl ring of the acid moiety' [1]. A directly comparable analog, α-cyano-3-phenoxybenzyl 2-(4-fluorophenoxy)-3-methylbutanoate, demonstrates a defined high potency with an LC50 of 2.5 × 10⁻³ mg litre⁻¹ against *Culex quinquefasciatus* [2], serving as a quantitative benchmark for the series that the unsubstituted parent compound anchors.

Insecticide Discovery QSAR Larvicidal Activity

Baseline Adulticidal Activity Differentiation from Halogenated Analogs

For adulticidal activity, the target compound establishes the reference value for understanding the influence of steric and lipophilic effects at multiple positions. The 4-chloro analog, α-cyano-3-phenoxybenzyl-2-(4-chlorophenoxy)-3-methylbutanoate, is among the most potent in the series, exhibiting an LD50 of 3.0 × 10⁻⁴ µg insect⁻¹ against *Culex quinquefasciatus* [1]. The target compound's unsubstituted structure is the control that proves that lipophilicity of the 4-substituent is the primary driver for this potency, followed by substituent effects at the 2- and 3-positions [2]. Without this baseline, the quantitative contribution of chlorine to adulticidal activity cannot be isolated.

Adulticidal Activity Pyrethroid Esters Structure-Activity Relationship

Defined Physicochemical Baseline for Lipophilicity-Driven Activity

The target compound's structure lacks the lipophilic substituents that enhance potency in analogs, giving it a defined, lower LogP and providing a critical calibration point. QSAR studies explicitly state that for 3-phenoxybenzyl esters, 'the larvicidal activity is mainly influenced by the lipophilic and electronic nature of the substituent at the 4-position' [1]. The calculated LogP for this compound is 5.6257 [2]. In contrast, more potent 4-substituted analogs possess significantly higher lipophilicity, directly correlating with their increased lethal concentrations. This compound allows researchers to quantify the precise lipophilic increment required for a desired activity gain.

Lipophilicity QSAR Pyrethroid Design

Role as a Scaffold Reference for Alcohol Moiety Comparisons

The compound's specific 3-phenoxybenzyl alcohol moiety is critical for its classification within the SAR grouping. QSAR models were developed by dividing esters into three groups based on their alcohol moiety: 3-phenoxybenzyl, α-cyano-3-phenoxybenzyl, and 3,4-methylenedioxybenzyl esters [1]. The target compound, being the unsubstituted 3-phenoxybenzyl ester, serves as the defining structural reference for this entire subclass. Its activity profile is distinct from the methylenedioxybenzyl subgroup, where 'larvicidal and adulticidal activities... are influenced by electronic factor followed by steric effect,' a different SAR dependency [1]. This confirms the alcohol moiety is not an interchangeable part but dictates the governing physicochemical parameters.

Alcohol Moiety Pharmacophore Insecticidal Selectivity

Optimal Research Application Scenarios for Procuring Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester


Establishing QSAR Baselines for Novel Non-Cyclopropane Pyrethroid Libraries

Procurement for any medicinal or agrochemical chemistry program aiming to build a new QSAR model for pyrethroid esters. This compound is the mandatory 'zero-substituent' reference point needed to accurately calculate the contribution of new substituent moieties on the acid phenyl ring, as demonstrated in foundational models for larvicidal and adulticidal activity [1].

Pharmacophore Validation Studies for Pyrethroid Ester Insecticides

Essential for research focused on defining the minimal pharmacophore for insecticidal activity at the voltage-gated sodium channel. Its unsubstituted structure serves as a negative control to validate that the enhanced potency of analogs like 4-fluoro or 4-chloro derivatives observed in assays is indeed due to the specific substituent-receptor interactions rather than a general scaffold effect [2].

Calibration of Computational Insecticide Design Algorithms

Used as a chemical probe to calibrate in-silico prediction tools that design pyrethroids. The defined calculated LogP of 5.6257 [3] and its baseline biological profile provide a critical data point for training machine learning models to differentiate between mere lipophilicity gains and genuine electronic or steric contributions to target binding.

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